molecular formula C11H6Cl2O3 B146643 5-(2,4-Dichlorophenyl)-2-furoic acid CAS No. 134448-46-7

5-(2,4-Dichlorophenyl)-2-furoic acid

Cat. No.: B146643
CAS No.: 134448-46-7
M. Wt: 257.07 g/mol
InChI Key: LYDQZIXGFBEQKT-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-furoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H6Cl2O3 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrical and Photoelectrical Properties in Schottky Diodes

5-(2,4-dichlorophenyl)-2-furoic acid has been used in the synthesis of new chitin derivatives for Schottky diodes. These derivatives displayed distinct electrical and photoelectrical properties when used as an interface layer in diode construction, suggesting potential applications in semiconductor technology (Uzun et al., 2020).

Synthesis of Aryl Furoates

This compound serves as a precursor in the synthesis of sterically hindered esters, specifically aryl furoates. These furoates are synthesized under phase transfer catalysis, indicating its relevance in organic synthesis and potential applications in developing novel organic compounds (Li & Wang, 2002).

Spectroscopic Properties in Furoic Acids

In a study focusing on the reduction and esterification of various furoic acids, this compound exhibited unique spectroscopic properties. This could have implications in spectroscopy and analytical chemistry for identifying and characterizing similar compounds (Masamune et al., 1975).

Biocatalytic Production in Polymer Industry

The biocatalytic production of furan-based compounds like 2,5-furandicarboxylic acid, which is derived from this compound, is gaining attention for its potential in producing bio-based polymers. This application is significant in the pursuit of sustainable and eco-friendly polymer production (Yuan et al., 2019).

Photocatalysis in Organic Synthesis

The compound is involved in photocatalysis research, particularly in the oxidation of 2-furoic acid to 5-hydroxy-5H-furan-2-one. This application is notable in the field of organic synthesis, where photocatalysis plays a crucial role (Burguete et al., 2010).

Role in Biomass Utilization

Research has shown its utility in transforming biomass-derived furfural into valuable chemical derivatives, playing a pivotal role in biomass utilization and the synthesis of renewable resources (Zhang et al., 2017).

Electron Attachment Studies

Studies on electron attachment to 2-furoic acid derivatives, including this compound, have provided insights into the stability of furan rings and the influence of carboxylation. This is relevant in the fields of physical chemistry and molecular physics (Zawadzki et al., 2020).

Mechanism of Action

Properties

IUPAC Name

5-(2,4-dichlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDQZIXGFBEQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354592
Record name 5-(2,4-Dichlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134448-46-7
Record name 5-(2,4-Dichlorophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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